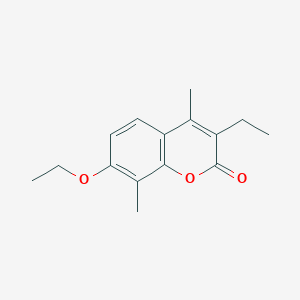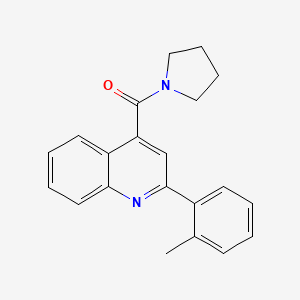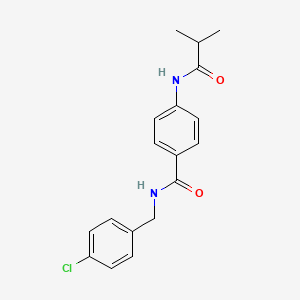
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide, also known as BML-210, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide is not fully understood. However, it has been suggested that N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been found to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide is also stable under various conditions, making it suitable for long-term storage and transport. However, N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Orientations Futures
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide. One area of research is the development of more potent and selective analogs of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide that can be used as therapeutic agents. Another area of research is the investigation of the pharmacokinetics and toxicity profile of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide in vivo. In addition, the potential use of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide in combination with other drugs for the treatment of various diseases should be explored. Finally, the molecular mechanisms underlying the biological effects of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide should be further elucidated to facilitate the development of more effective therapeutic strategies.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The synthesis method of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been optimized for high yield and purity. The mechanism of action of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide is not fully understood, but it has been suggested to modulate various signaling pathways and inhibit the activity of HDACs. N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide, including the development of more potent and selective analogs, investigation of its pharmacokinetics and toxicity profile in vivo, and elucidation of the molecular mechanisms underlying its biological effects.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloro-2-methylaniline in the presence of a base to yield N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide. The synthesis method of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been reported in various scientific journals and has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide also shows promise as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-8-11(17)4-7-14(10)18-16(19)13-6-5-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCANEQPISVBKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)
![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)

![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)



![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
![3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)